molecular formula C8H5Cl2NO B1342787 2-(2,3-Dichlorophenoxy)acetonitrile CAS No. 39960-01-5

2-(2,3-Dichlorophenoxy)acetonitrile

Cat. No.: B1342787
CAS No.: 39960-01-5
M. Wt: 202.03 g/mol
InChI Key: YRPZBISRQJRUIL-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenoxy)acetonitrile is a synthetic organic compound with the molecular formula C8H5Cl2NO and a molecular weight of 202.03 g/mol. It belongs to the family of nitriles and is widely used as a herbicide to control the growth of weeds in various agricultural and non-agricultural settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenoxy)acetonitrile typically involves the reaction of 2,3-dichlorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The general reaction scheme is as follows:

2,3-Dichlorophenol+ChloroacetonitrileK2CO3This compound\text{2,3-Dichlorophenol} + \text{Chloroacetonitrile} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} 2,3-Dichlorophenol+ChloroacetonitrileK2​CO3​​this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenoxy)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Hydrolysis: 2-(2,3-Dichlorophenoxy)acetic acid or its amide derivatives.

    Oxidation: Oximes or other oxidized products.

    Reduction: Primary amines.

Scientific Research Applications

2-(2,3-Dichlorophenoxy)acetonitrile has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and herbicides.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Employed in the formulation of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenoxy)acetonitrile as a herbicide involves the inhibition of key enzymes and pathways in plants. It mimics natural auxins, leading to uncontrolled growth, senescence, and eventual plant death. The compound targets auxin receptors and disrupts normal hormonal balance, causing physiological and biochemical changes that are lethal to weeds .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 2,5-Dichlorophenoxyacetonitrile
  • 2,3-Dichlorophenoxyacetic acid

Uniqueness

2-(2,3-Dichlorophenoxy)acetonitrile is unique due to its specific structural configuration, which imparts distinct herbicidal properties. Compared to other similar compounds, it offers a different spectrum of activity and efficacy in weed control .

Properties

IUPAC Name

2-(2,3-dichlorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPZBISRQJRUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294975
Record name 2-(2,3-Dichlorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39960-01-5
Record name 2-(2,3-Dichlorophenoxy)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39960-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dichlorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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